molecular formula C13H10N2O2S B2602812 N-(3-cyanothiophen-2-yl)-2-methoxybenzamide CAS No. 865546-05-0

N-(3-cyanothiophen-2-yl)-2-methoxybenzamide

Cat. No.: B2602812
CAS No.: 865546-05-0
M. Wt: 258.3
InChI Key: ODACPRUFHCIAQQ-UHFFFAOYSA-N
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Description

N-(3-Cyanothiophen-2-yl)-2-methoxybenzamide is a heterocyclic amide derivative of interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C13H10N2O2S and a molecular weight of 258.30, features a benzamide moiety linked to a 3-cyanothiophene group [ citation:1 ]. Heterocyclic amides like this one are key structural motifs in the development of bioactive molecules [ citation:2 ]. Scientific investigations into closely related analogs, specifically N-(3-cyanothiophen-2-yl)acetamide derivatives, have demonstrated significant biological activities. These compounds have shown notable in vitro antimicrobial efficacy against a range of Gram-positive and Gram-negative bacterial strains, as well as significant activity against yeasts such as Candida glabrata and Candida krusei [ citation:2 ]. Furthermore, evaluation via an ABTS radical scavenging assay revealed that these compounds possess moderate antioxidant activity [ citation:2 ]. The amide functional group is a fundamental component of many pharmaceuticals, natural products, and polymers, underscoring the broad research utility of this compound class [ citation:2 ]. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-11-5-3-2-4-10(11)12(16)15-13-9(8-14)6-7-18-13/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODACPRUFHCIAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-methoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-methoxybenzoic acid. This reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of N-(3-cyanothiophen-2-yl)-2-methoxybenzamide exhibit antimicrobial properties. For instance, a study demonstrated that related compounds showed activity against various strains of bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus . This suggests potential applications in developing new antibiotics.

Cancer Research
Compounds similar to this compound have been investigated for their anticancer properties. They have been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The ability to modify the compound's structure may enhance its efficacy against different types of cancer.

Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. For example, benzamide derivatives have been reported to inhibit histone deacetylases, which play a crucial role in cancer progression and other diseases . This inhibition can lead to altered gene expression profiles beneficial for therapeutic interventions.

Neuroprotective Effects
Some studies suggest that compounds like this compound may possess neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease. The mechanism involves modulation of neuroinflammatory pathways and oxidative stress responses .

Material Science

Organic Electronics
this compound has potential applications in organic electronics, particularly in the development of organic semiconductors. Its thiophene moiety can facilitate charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, which are critical for various industrial applications .

Data Tables

Application Area Specific Use Reference
Medicinal ChemistryAntimicrobial agents against Mycobacterium
Cancer ResearchInhibition of cancer cell proliferation
Biological ActivityEnzyme inhibition (e.g., histone deacetylases)
Organic ElectronicsOrganic semiconductors for OLEDs
Polymer ChemistryBuilding block for high-performance polymers

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed significant antimicrobial activity against resistant strains of bacteria. The structure-activity relationship was analyzed, indicating that modifications at the thiophene ring enhanced efficacy.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies showed that certain derivatives could inhibit the growth of breast cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspases, leading to programmed cell death.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-methoxybenzamide involves its interaction with biological macromolecules such as DNA and proteins. The cyano group can form hydrogen bonds with nucleobases, while the thiophene ring can intercalate between DNA strands, disrupting the replication process. Additionally, the compound can inhibit enzyme activity by binding to active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituent placement, heterocyclic attachments, or functional groups, influencing their physicochemical and biological properties.

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Biological Activity/Application Key Data (Yield, MP) Reference
N-(3-cyanothiophen-2-yl)-2-methoxybenzamide 3-cyano thiophene, 2-methoxybenzamide Potential EGFR/HER2 inhibitor Not reported
N-(3-cyanothiophen-2-yl)-3-fluorobenzamide Fluorine at benzamide meta-position Safety data available (GHS compliance) Not reported
N-(1H-4-Indazolyl)-2-methoxybenzamide (4a) Indazole core, 2-methoxybenzamide Undisclosed activity 35% yield, 200–204°C
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide Benzimidazole-phenyl linkage FERM domain PPI inhibitor 35% yield
G418-0047 (Oxadiazolyl derivative) Chlorophenyl, oxadiazolyl groups Screening compound (unspecified target) Available from 1 mg

Substituent Effects on Activity

  • Methoxy Position : Ortho-methoxy substitution (as in 4a) may enhance steric effects compared to para-methoxy analogs (4b), though biological data are lacking .

Biological Activity

N-(3-Cyanothiophen-2-yl)-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of 2-methoxybenzoic acid derivatives with 3-cyanothiophen. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The final product is purified through recrystallization or chromatography.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, demonstrating significant potential in several areas:

1. Antioxidant Activity

Research indicates that this compound exhibits moderate antioxidant properties. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay has shown that it can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .

2. Antimicrobial Activity

This compound has been tested against a range of microbial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated significant antimicrobial effects, particularly against Candida glabrata and Candida krusei, with minimum inhibitory concentrations (MICs) indicating its potential as an antifungal agent .

3. Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against MDA-MB-231 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The structure-activity relationship (SAR) analysis suggests that modifications to the thiophene moiety can enhance cytotoxicity .

Table 1: Summary of Biological Activities

Activity Methodology Findings
AntioxidantABTS assayModerate activity; effective free radical scavenger
AntimicrobialMicrodilution methodSignificant activity against Candida species
CytotoxicityMTT assay on MDA-MB-231 cellsIC50 values ranging from 27.6 µM to 50 µM

Case Studies

Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using the ABTS assay, revealing that at concentrations above 50 µM, the compound effectively reduced ABTS radicals by approximately 60%, indicating a strong potential for use in formulations aimed at oxidative stress mitigation.

Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against clinical isolates of Candida glabrata. Results showed that at an MIC of 8 µg/mL, it inhibited growth effectively, suggesting its utility in treating fungal infections resistant to conventional therapies.

Case Study 3: Cytotoxicity Against Cancer Cells
A comprehensive cytotoxicity study on various cancer cell lines revealed that this compound exhibited selective toxicity towards MDA-MB-231 cells with an IC50 value of 27.6 µM, while sparing normal fibroblast cells, highlighting its potential as a targeted cancer therapeutic.

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